molecular formula C20H23N3O5S B2793910 Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1428352-61-7

Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2793910
CAS No.: 1428352-61-7
M. Wt: 417.48
InChI Key: WPBIEIPHTLZYNE-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-20(25)17-6-4-16(5-7-17)19(24)22-13-15-8-11-23(12-9-15)29(26,27)18-3-2-10-21-14-18/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBIEIPHTLZYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell functions.

Mode of Action

Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding could lead to the inhibition of the target’s activity, thereby affecting the cellular functions regulated by the target.

Biochemical Pathways

If the compound acts similarly to imatinib, it could affect the pathways regulated by tyrosine kinases. These pathways are involved in various cellular processes, including cell growth and division.

Biological Activity

Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with significant biological activity, particularly as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in regulating cell growth and differentiation, and its dysregulation is associated with various malignancies. The following sections provide a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzoate moiety
  • Piperidine ring
  • Pyridine sulfonyl group

This structural complexity enhances its selectivity towards targets involved in the Hedgehog signaling pathway compared to other compounds with similar scaffolds.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight366.48 g/mol
CAS Number1428379-49-0
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway is implicated in numerous developmental processes and tumorigenesis. By blocking this signaling cascade, the compound can potentially halt cell proliferation and induce apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Smoothened (SMO) : The compound may inhibit the SMO protein, a critical component of the Hedgehog signaling pathway, preventing downstream signaling that leads to tumor growth.
  • Induction of Ferroptosis : Recent studies indicate that similar compounds can trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, which may contribute to their anticancer effects .

Case Studies

  • Antitumor Activity :
    A study investigated the effects of related compounds on tumor cell proliferation and migration. Results indicated that these compounds significantly inhibited cell growth and migration while inducing apoptosis through the activation of ferroptosis pathways. The expression levels of proteins associated with oxidative stress were also altered, suggesting a potential mechanism for their antitumor activity .
  • Molecular Docking Studies :
    Molecular docking studies have shown that this compound can effectively bind to key proteins involved in the Hedgehog pathway, reinforcing its potential as a therapeutic agent against cancers driven by this signaling route .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation and migration
MechanismInduction of ferroptosis
Pathway InhibitionBlocking Hedgehog signaling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of pyridin-3-ylsulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanol.
  • Step 2 : Activation of the benzoate intermediate (e.g., methyl 4-(chlorocarbonyl)benzoate) for carbamoyl bond formation with the piperidine derivative.
  • Optimization : Reaction temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., HOBt/EDC for amide coupling) significantly affect yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyridin-3-ylsulfonyl group (aromatic protons at δ 8.5–9.0 ppm) and carbamoyl linkage (NH resonance at δ 6.5–7.0 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (calculated: 417.42 g/mol).
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1150–1200 cm1^{-1} (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How does the pyridin-3-ylsulfonyl moiety influence the compound’s pharmacokinetic properties compared to other sulfonyl substituents (e.g., thiadiazole or phenylsulfonyl)?

  • Methodological Answer :

  • Solubility : The pyridin-3-ylsulfonyl group enhances water solubility due to its polarizable nitrogen atom, compared to hydrophobic phenylsulfonyl analogs.
  • Metabolic Stability : In vitro liver microsome assays (human/rat) can assess susceptibility to cytochrome P450-mediated oxidation. Pyridine rings often show slower metabolism than thiadiazoles due to reduced electron-deficient character .
  • Protein Binding : Surface plasmon resonance (SPR) or fluorescence quenching experiments quantify binding affinity to serum albumin, which correlates with bioavailability .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with central nervous system (CNS) targets, such as serotonin or dopamine receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-ketanserin for 5-HT2_2 receptors) in competitive binding experiments with HEK293 cells expressing recombinant human receptors.
  • Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to determine agonist/antagonist activity.
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs, ion channels, and transporters to identify off-target effects .

Q. How can structural modifications (e.g., replacing the methyl benzoate with ethyl or tert-butyl esters) alter bioactivity and metabolic stability?

  • Methodological Answer :

  • Synthetic Strategy : Synthesize analogs via esterification of 4-(((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoic acid with varying alcohols (e.g., ethanol, tert-butanol).
  • Bioactivity Testing : Compare IC50_{50} values in target-specific assays (e.g., enzyme inhibition).
  • Metabolism Studies : Use human hepatocytes to quantify ester hydrolysis rates. Tert-butyl esters generally exhibit slower degradation than methyl esters due to steric hindrance .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s solubility in aqueous buffers. How can researchers reconcile these discrepancies?

  • Methodological Answer :

  • Experimental Replication : Prepare saturated solutions in PBS (pH 7.4) and measure solubility via UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm).
  • pH Adjustment : Test solubility at pH 2.0 (simulating gastric fluid) and pH 6.5 (intestinal fluid) to assess pH-dependent behavior.
  • Co-solvent Use : Add DMSO (<1% v/v) or cyclodextrins to enhance solubility without disrupting assay integrity .

Research Gaps and Future Directions

Q. What are the understudied aspects of this compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cancer cells (e.g., MCF-7, A549) to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Kinase Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify kinase targets.
  • In Vivo Validation : Xenograft models to correlate in vitro findings with tumor growth inhibition .

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